molecular formula C23H19N3O6S.Na<br>C23H19N3NaO6S B1588404 Acid blue 41 CAS No. 2666-17-3

Acid blue 41

Cat. No.: B1588404
CAS No.: 2666-17-3
M. Wt: 488.5 g/mol
InChI Key: CPKNWMILTFPHEY-UHFFFAOYSA-N
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Description

Acid Blue 41 is a water-soluble dye belonging to the anthraquinone family of colorants. It is commonly used in various industries, including textiles, paper, and leather, for its vibrant blue color. This dye is also utilized in biological staining and as a pH indicator due to its color-changing properties in different pH environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 41 typically involves the reaction of anthraquinone with sulfonating agents. The process begins with the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid. This intermediate is then reacted with an amine, such as aniline, under controlled conditions to yield this compound. The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation and amination reactions are optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration and crystallization to obtain a high-quality dye suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Acid Blue 41 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acid Blue 41 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Blue 41 involves its interaction with various molecular targets:

    Molecular Targets: The dye binds to specific cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions.

    Pathways Involved: In photodynamic therapy, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Comparison:

    Uniqueness: Acid Blue 41 is unique due to its high solubility in water and its stability under various pH conditions, making it versatile for multiple applications. Compared to Acid Blue 25 and Acid Blue 62, this compound offers better colorfastness and resistance to fading.

Properties

CAS No.

2666-17-3

Molecular Formula

C23H19N3O6S.Na
C23H19N3NaO6S

Molecular Weight

488.5 g/mol

IUPAC Name

4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C23H19N3O6S.Na/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29;/h3-11,25H,24H2,1-2H3,(H,30,31,32);

InChI Key

CPKNWMILTFPHEY-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na]

2666-17-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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